5-Methoxy-2-[(4-methylphenyl)sulfonyl]isoindoline
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Overview
Description
5-Methoxy-2-[(4-methylphenyl)sulfonyl]isoindoline is a chemical compound characterized by its isoindoline core structure, which is substituted with a methoxy group at the 5-position and a sulfonyl group attached to a 4-methylphenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-[(4-methylphenyl)sulfonyl]isoindoline typically involves the following steps:
Formation of Isoindoline Core: The isoindoline core can be synthesized through a cyclization reaction involving an aromatic amine and a suitable anhydride.
Introduction of Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-[(4-methylphenyl)sulfonyl]isoindoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a methoxy radical.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Methoxy radicals and corresponding oxidized products.
Reduction: Sulfide derivatives.
Substitution: Various substituted isoindoline derivatives depending on the electrophile used.
Scientific Research Applications
5-Methoxy-2-[(4-methylphenyl)sulfonyl]isoindoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-[(4-methylphenyl)sulfonyl]isoindoline involves its interaction with specific molecular targets. The methoxy and sulfonyl groups play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-2-[(4-chlorophenyl)sulfonyl]isoindoline
- 5-Methoxy-2-[(4-nitrophenyl)sulfonyl]isoindoline
- 5-Methoxy-2-[(4-fluorophenyl)sulfonyl]isoindoline
Uniqueness
5-Methoxy-2-[(4-methylphenyl)sulfonyl]isoindoline is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This substitution pattern can lead to distinct properties compared to other similar compounds, making it a valuable molecule for specific research and industrial applications .
Properties
Molecular Formula |
C16H17NO3S |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
5-methoxy-2-(4-methylphenyl)sulfonyl-1,3-dihydroisoindole |
InChI |
InChI=1S/C16H17NO3S/c1-12-3-7-16(8-4-12)21(18,19)17-10-13-5-6-15(20-2)9-14(13)11-17/h3-9H,10-11H2,1-2H3 |
InChI Key |
OMGFCNYALIXSSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(C2)C=C(C=C3)OC |
Origin of Product |
United States |
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